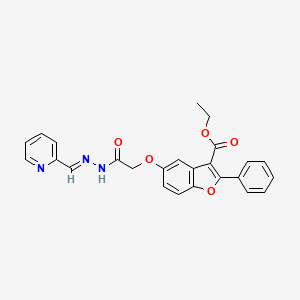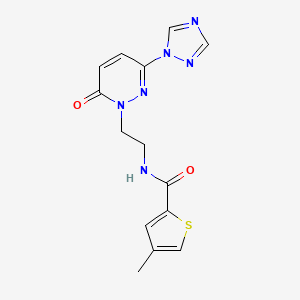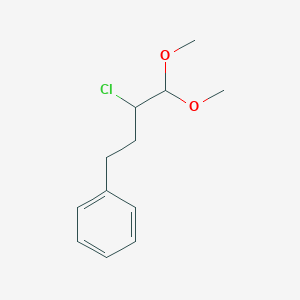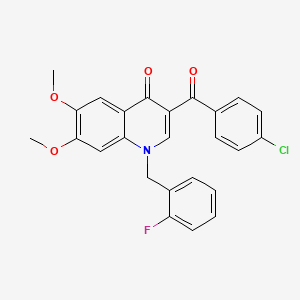
3-(4-chlorobenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorobenzoyl)-1-(2-fluorobenzyl)-6,7-dimethoxyquinolin-4(1H)-one is a chemical compound that belongs to the quinoline family. It has been widely studied due to its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.
Aplicaciones Científicas De Investigación
Fluorodihydroquinazolin Derivatives and Human Serum Albumin Interaction
A study by Wang et al. (2016) focused on fluorine substituted dihydroquinazoline derivatives, similar in structure to the specified compound, and their interactions with human serum albumin (HSA). The findings revealed that these derivatives could bind to HSA, induce conformational and secondary structure changes, and quench HSA's intrinsic fluorescence through a static quenching mechanism. Hydrophobic forces played a major role in the binding, and the fluorine substitution enhanced interactions, suggesting potential for drug delivery system improvements or as a probe in HSA-related studies (Wang et al., 2016).
Peripheral Benzodiazepine Receptors Binding
Another study explored [3H]DAA1106, a ligand for peripheral benzodiazepine receptors, indicating its binding characteristics and potential applications in understanding the physiological relevance of events mediated through these receptors. Although not directly mentioning the specified compound, this research highlights the broader context of quinolinone derivatives in neurological studies (Chaki et al., 1999).
Antimicrobial and Anticancer Properties
Deep et al. (2013) synthesized and evaluated a series of quinazolin-4(3H)-one derivatives for their antimicrobial and anticancer potentials. These compounds demonstrated significant activity against various bacterial and fungal strains, with some showing potent anticancer properties. This study underscores the potential of quinazolinone derivatives, including the chemical , in developing new therapeutic agents (Deep et al., 2013).
Vasodilation and Hypotension Effects
Li et al. (2016) studied a novel 3-benzylquinazolin-4(3H)-one derivative for its vasorelaxant and antihypertensive effects. The derivative induced vasorelaxation and decreased arterial pressure in hypertensive rats through the inhibition of calcium flux, indicating potential applications in hypertension treatment (Li et al., 2016).
Cellular Proliferation in Tumors
Dehdashti et al. (2013) evaluated a cellular proliferative marker in tumors, showcasing the potential of certain quinolinone derivatives in imaging tumor proliferation. This study suggests applications in diagnosing and monitoring the treatment of cancer (Dehdashti et al., 2013).
Propiedades
IUPAC Name |
3-(4-chlorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFNO4/c1-31-22-11-18-21(12-23(22)32-2)28(13-16-5-3-4-6-20(16)27)14-19(25(18)30)24(29)15-7-9-17(26)10-8-15/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJVYHTXBCLTGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

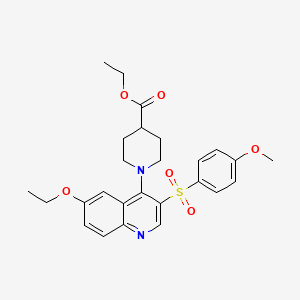
![N'-(4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2457864.png)
![N-(4-fluorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2457865.png)

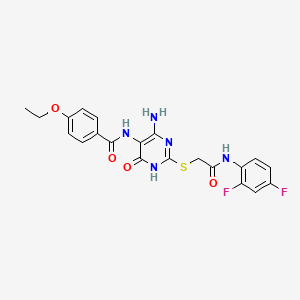
![Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2457873.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2457874.png)
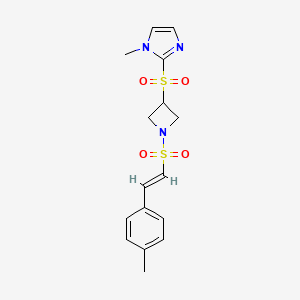
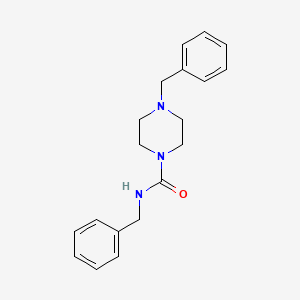
![5-{[(4-Chlorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2457879.png)

